molecular formula C13H14N2OS2 B5020587 3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5020587
M. Wt: 278.4 g/mol
InChI Key: YRODXWLZIGKRGO-UHFFFAOYSA-N
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Description

3-Methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound belonging to the class of heterocyclic compounds. These types of compounds are characterized by rings containing atoms of at least two different elements as members of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil can be employed.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interaction with various biomolecules can provide insights into cellular processes and potential therapeutic targets.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one include:

  • Pyrrolopyrazine derivatives

  • Thiadiazoles

  • Thioamides

  • 5-Arylazothiazoles

  • Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the hexahydro and benzothieno rings

Properties

IUPAC Name

14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-7-6-17-13-14-11-10(12(16)15(7)13)8-4-2-3-5-9(8)18-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRODXWLZIGKRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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